molecular formula C13H20NaO3 B1264696 Ibuprofen sodium CAS No. 527688-20-6

Ibuprofen sodium

Cat. No.: B1264696
CAS No.: 527688-20-6
M. Wt: 247.29 g/mol
InChI Key: SAEVWWQLQNPPIO-UHFFFAOYSA-N
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Description

Ibuprofen sodium is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain, reduce fever, and alleviate inflammation. It is a sodium salt form of ibuprofen, which enhances its solubility and absorption rate, leading to faster onset of action. This compound is commonly used to treat conditions such as headaches, dental pain, menstrual cramps, muscle aches, arthritis, and minor injuries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ibuprofen sodium typically involves the following steps:

    Friedel-Crafts Acylation: Isobutylbenzene reacts with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-isobutylacetophenone.

    Hydrolysis and Oxidation: The 4-isobutylacetophenone undergoes hydrolysis and oxidation to form 4-isobutylphenylacetic acid.

    Formation of Ibuprofen: The 4-isobutylphenylacetic acid is then converted to ibuprofen through a series of reactions, including esterification and hydrolysis.

    Conversion to Sodium Salt: Finally, ibuprofen is reacted with sodium hydroxide to form this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. Continuous-flow synthesis and the use of environmentally friendly catalysts are some of the advancements in industrial production .

Types of Reactions:

Common Reagents and Conditions:

    Esterification: Typically involves the use of alcohols and acid catalysts.

    Salt Formation: Involves the reaction with bases such as sodium hydroxide.

    Halogenation: Involves the use of halogenating agents like chlorine or bromine.

Major Products Formed:

Scientific Research Applications

Ibuprofen sodium has a wide range of scientific research applications:

    Chemistry: Used as a model compound in the study of NSAID synthesis and reactions.

    Biology: Studied for its effects on cellular processes and inflammation pathways.

    Medicine: Widely used in clinical research for pain management and anti-inflammatory treatments.

    Industry: Used in the formulation of various pharmaceutical products .

Mechanism of Action

Ibuprofen sodium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, fever, and inflammation. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Properties

CAS No.

527688-20-6

Molecular Formula

C13H20NaO3

Molecular Weight

247.29 g/mol

IUPAC Name

sodium;2-[4-(2-methylpropyl)phenyl]propanoate;dihydrate

InChI

InChI=1S/C13H18O2.Na.H2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;;/h4-7,9-10H,8H2,1-3H3,(H,14,15);;1H2

InChI Key

SAEVWWQLQNPPIO-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].O.O.[Na+]

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.O.[Na]

527688-20-6

Related CAS

15687-27-1 (Parent)

Origin of Product

United States

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